methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate
Description
Introduction to Methyl 5-Bromo-2,3-Dihydro-1H-Pyrrolizine-7-Carboxylate
Chemical Identity and Nomenclature
This compound (CAS: 1783330-05-1) is a bicyclic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Its IUPAC name reflects its structural features:
- Methyl : Indicates the presence of a methoxy group (-OCH₃) at the carboxylate position.
- 5-Bromo : Specifies a bromine atom at the 5-position of the pyrrolizine ring.
- 2,3-Dihydro-1H-pyrrolizine : Denotes a partially saturated bicyclic system comprising fused five-membered rings, with one double bond retained in the 1H-pyrrolizine scaffold.
The compound’s SMILES notation (COC(=O)c1cc(n2c1CCC2)Br) further clarifies its connectivity: a brominated pyrrolizine core linked to a methyl ester group at the 7-position.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1783330-05-1 | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| IUPAC Name | This compound | |
| SMILES | COC(=O)c1cc(n2c1CCC2)Br |
Structural Classification Within the Pyrrolizine Family
Pyrrolizines are bicyclic heterocycles consisting of two fused pyrrolidine rings, with varying degrees of unsaturation. This compound belongs to the dihydropyrrolizine subclass, where one ring is fully saturated (2,3-dihydro), and the other retains partial unsaturation (1H). This structural motif distinguishes it from:
- Pyrrolizidine : Fully saturated bicyclic systems (e.g., hexahydropyrrolizine).
- Fully unsaturated pyrrolizines : Aromatic systems with no hydrogenation (e.g., 1H-pyrrolizine).
The compound’s functional groups—bromine at C5 and a methyl ester at C7—introduce steric and electronic effects that influence reactivity. Bromine acts as an electron-withdrawing group, while the ester enhances solubility and serves as a handle for further derivatization.
Table 2: Structural Comparison of Pyrrolizine Derivatives
Historical Context of Dihydropyrrolizine Derivatives in Medicinal Chemistry
Dihydropyrrolizines have been explored extensively for their pharmacological potential. Early studies focused on their role as precursors to bifunctional alkylating agents , where the partially saturated ring facilitated covalent interactions with biological targets. For example, nitro-substituted dihydropyrrolizines demonstrated antitumor activity by cross-linking DNA strands.
In the 2000s, researchers synthesized 6,7-diaryl-2,3-dihydropyrrolizines as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. These compounds’ ability to modulate arachidonic acid metabolism highlighted the pyrrolizine scaffold’s versatility in drug design.
This compound represents a modern iteration of these efforts. Its bromine atom enables selective functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows conversion to carboxylic acids or amides for structure-activity relationship (SAR) studies. Recent applications include its use as an intermediate in synthesizing kinase inhibitors and antiviral agents.
Properties
IUPAC Name |
methyl 3-bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-5-8(10)11-4-2-3-7(6)11/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEPPLDRNLHJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Alkylation and Cyclization
- Starting Material : 2-Carbomethoxypyrrole.
- Alkylation : React with 3-bromopropyl methyl ester under basic conditions (e.g., NaH/DMF).
- Cyclization : Induce ring closure via radical or thermal means.
- Bromination : Introduce bromine at position 5 using NBS/AIBN.
Example Protocol from Patents :
- Base : Sodium hydride (NaH) in dimethylformamide (DMF).
- Radical Source : Triethylborane/oxygen system for alkyl radical generation.
- Yield : ~30–50% for analogous pyrrolizine syntheses.
Functional Group Interconversion
Esterification of Carboxylic Acid Precursors
If the carboxylic acid analog is accessible, esterification with methanol under acidic or coupling conditions could yield the methyl ester. For example, 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid reacts with methanol and thionyl chloride:
$$
\text{5-Bromo-pyrrolizine-7-carboxylic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{Methyl 5-bromo-pyrrolizine-7-carboxylate}
$$
Conditions :
- Catalyst : Thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
- Solvent : Dry methanol or dichloromethane.
Comparative Analysis of Bromination Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Radical Bromination | NBS, AIBN | CCl₄, reflux, 10–20 h | 30–40% | Regioselective for allylic positions | Requires inert atmosphere |
| Electrophilic Bromination | Br₂, AcOH | 80°C, 1 h | 40% | Simple setup | Risk of over-bromination |
| Sandmeyer Reaction | CuBr₂, HBr | Aqueous, 100°C | N/A | Applicable to diazonium salts | Requires diazotization step |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the pyrrolizine ring, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolizine derivatives, while reduction reactions typically yield the hydrogenated form of the compound.
Scientific Research Applications
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group may play crucial roles in binding to these targets, influencing the compound’s biological activity. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid
- Structure: C₈H₈BrNO₂ (MW 230.06), replaces the methyl ester with a carboxylic acid group .
- Key Differences :
Methyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structure : Pyrrolo[2,3-b]pyridine core with bromine and ester groups (similarity score: 0.63) .
- Key Differences :
- The pyrrolo[2,3-b]pyridine ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.
- Increased aromaticity may enhance stability but reduce flexibility compared to the pyrrolizine system.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde
- Structure: C₉H₁₁NO (MW 149.19), replaces bromine with methyl and ester with aldehyde .
- Key Differences :
- The aldehyde group is highly reactive, enabling nucleophilic additions (e.g., Schiff base formation).
- Absence of bromine reduces molecular weight and alters steric and electronic profiles.
Structural and Functional Data Table
Biological Activity
Methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8BrNO2
- Molecular Weight : 230.06 g/mol
- Structural Features : The compound features a bromine atom, which is believed to enhance its biological activity compared to non-brominated analogs.
The precise mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the ester group may facilitate binding to these targets, influencing various biological pathways.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Research suggests that compounds with similar structures can demonstrate significant cytotoxicity against various bacterial strains. The brominated structure may enhance this activity by affecting membrane permeability or inhibiting key enzymatic functions in microbial cells .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrrolizine compounds can inhibit the proliferation of cancer cells in vitro. For instance, research indicates that this compound may induce apoptosis in certain cancer cell lines through the activation of apoptotic pathways .
Case Studies and Research Findings
- Study on Anticancer Activity : A study explored the effect of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against breast and lung cancer cells.
- Antimicrobial Testing : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Similar ring structure but different bromination position | Potentially different antimicrobial properties |
| 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | Contains a benzoyl group | Enhanced lipophilicity and bioavailability |
| 5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | Methyl substitution instead of bromine | Altered reactivity profile due to lack of halogen |
The unique presence of bromine in this compound may confer distinct advantages in terms of reactivity and biological effects compared to its analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using intermediates like brominated pyrrolizine scaffolds. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods such as response surface modeling can identify optimal conditions while minimizing trial-and-error approaches . Reaction path search methods using quantum chemical calculations (e.g., DFT) may predict feasible pathways and transition states .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via - and -NMR, focusing on coupling patterns for dihydro-pyrrolizine protons.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 230–260 nm) to assess purity; optimize mobile phase (e.g., acetonitrile/water gradients) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Store at room temperature in inert conditions (argon/vacuum-sealed vials) to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture or light, as bromo-aromatic compounds may undergo photolytic cleavage .
Advanced Research Questions
Q. How can computational methods enhance reaction design for functionalizing the pyrrolizine core?
- Methodological Answer :
- Reaction Mechanism Prediction : Use density functional theory (DFT) to model transition states for bromine substitution or ester hydrolysis.
- Solvent Effects : Apply COSMO-RS simulations to predict solvent interactions and select optimal media for regioselective reactions .
- Machine Learning : Train models on existing pyrrolizine reaction datasets to predict yields or side products .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental -NMR shifts with computed (GIAO-DFT) values to confirm assignments .
- X-ray Crystallography : If crystalline, obtain single-crystal data to unambiguously determine bond lengths/angles (e.g., C-Br distance ~1.9 Å) .
- Dynamic NMR : Use variable-temperature NMR to study conformational equilibria in the dihydro-pyrrolizine ring .
Q. What strategies minimize hazardous byproducts during scale-up synthesis?
- Methodological Answer :
- Green Chemistry Principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol.
- Catalytic Systems : Employ palladium catalysts for Suzuki couplings to reduce stoichiometric waste .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
